2-Bromo-5-methoxyquinoline
Description
Properties
IUPAC Name |
2-bromo-5-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENDHHQAHAEBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method is the reaction of 5-methoxyquinoline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position serves as a reactive site for nucleophilic aromatic substitution. Common nucleophiles include:
-
Amines : Reaction with primary/secondary amines replaces the bromine, forming substituted quinoline derivatives. This is critical in synthesizing biologically active compounds like EZH2 inhibitors .
-
Thiols/Alkoxides : Similar substitution patterns occur with sulfur- or oxygen-based nucleophiles, though specific conditions (e.g., base strength, solvent choice) must be optimized.
Example :
In EZH2 inhibitor development, 2-bromo-5-methoxyquinoline derivatives undergo nucleophilic substitution at the 4- and 2-positions with amines to yield compounds like 5k (IC₅₀ = 1.2 μM against EZH2) .
Oxidation Reactions
The methoxy group at the 5-position can undergo oxidation. While less reactive than aliphatic alcohols, oxidation may occur under strong acidic or enzymatic conditions, though detailed reaction mechanisms are less documented.
Cyclization
A key step involves cyclization of 2-bromo-5-methoxyaniline with malonic acid using POCl₃ as a catalyst. This forms the quinoline core structure .
Reaction Scheme :
text2-bromo-5-methoxyaniline + Malonic Acid → Quinoline intermediate (via POCl₃)
Bromine Removal
The intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline undergoes debromination at the 8-position using n-BuLi in THF/CH₃OH .
Conditions :
-
Temperature: Controlled to avoid side reactions
-
Solvent: THF/CH₃OH mixture
Nucleophilic Substitution
Subsequent substitutions at the 4- and 2-positions with amines are performed under microwave-assisted conditions using TFA as a catalyst .
Biological Activity Data
Derivatives synthesized via these reactions exhibit potent EZH2 inhibitory activity and antitumor effects.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Bromo-5-methoxyquinoline is primarily explored for its potential as a pharmacological agent. It has been studied for its anticancer properties, particularly as an inhibitor of the Enhancer of Zeste Homologue 2 (EZH2), an enzyme involved in epigenetic regulation. By inhibiting EZH2, this compound can decrease levels of tri-methylated histone H3 at lysine 27 (H3K27me3), leading to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | MDA-MB-231 | 2.45 | EZH2 inhibition |
| 5k | HCT15 | 5.6 | EZH2 inhibition |
| 5c | MDA-MB-231 | >10 | Weak activity |
The compound's structure-activity relationship (SAR) has been investigated to enhance its efficacy against various cancer types, including breast and colon cancers .
2. Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in nucleophilic substitution reactions and coupling reactions, which are fundamental processes for constructing new chemical entities .
3. Biochemical Studies
As a biochemical probe, this compound is used to investigate enzyme activities and protein interactions. Its ability to selectively inhibit specific enzymes makes it a useful tool for understanding biochemical pathways related to disease mechanisms .
4. Industrial Applications
Beyond its research applications, this compound is also employed in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties and reactivity.
Case Study 1: EZH2 Inhibition
A significant study published in Molecules synthesized various derivatives of 5-methoxyquinoline, including 2-bromo derivatives, and evaluated their inhibitory effects on EZH2. Among these derivatives, compound 5k exhibited potent inhibitory activity with an IC50 value of 1.2 µM against EZH2, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antiproliferative Effects
Research assessing the antiproliferative effects of this compound across multiple cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through modulation of critical proteins involved in cell survival and proliferation. The findings suggest that derivatives of this compound could be promising candidates for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group influence its binding affinity and reactivity with biological molecules. The compound can inhibit enzyme activities, disrupt protein-protein interactions, and modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical attributes of 2-Bromo-5-methoxyquinoline with analogous brominated quinoline/isoquinoline derivatives:
Key Observations:
- Substituent Position Effects: The position of bromine and methoxy groups significantly impacts reactivity. For example, 5-Bromoisoquinoline undergoes regioselective metalation at the 6-position due to bromine's directing effects , whereas this compound participates in coupling reactions at the bromine site .
- Molecular Weight: Compounds with methoxy groups (e.g., 238.08 g/mol for this compound) are heavier than non-methoxy analogs like 5-Bromoisoquinoline (208.05 g/mol) .
This compound
- Used in Pd(OAc)₂-catalyzed reactions to form quinoline-amine derivatives, demonstrating its utility in constructing complex heterocycles .
- The methoxy group stabilizes intermediates via resonance, facilitating coupling reactions .
5-Bromo-8-methoxy-2-methylquinoline
- Bromine at the 5-position and methyl at the 2-position make this compound suitable for sequential functionalization, though steric effects may limit accessibility .
5-Bromoisoquinoline
- Undergoes directed ortho-metalation with lithium reagents to yield 6-aminoisoquinoline, a pharmacologically relevant scaffold .
Biological Activity
2-Bromo-5-methoxyquinoline is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities and potential in medicinal chemistry. The presence of both bromine and methoxy groups enhances its chemical reactivity and biological profile, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C_10H_8BrN
- Molecular Weight : 235.08 g/mol
The compound's structure includes a quinoline backbone with a bromine atom at the 2-position and a methoxy group at the 5-position, which contributes to its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Notably, compounds with similar structures have been identified as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), an enzyme implicated in cancer progression. In vitro studies have shown that these compounds can decrease global H3K27me3 levels, which is associated with tumorigenesis. For instance, a related compound demonstrated an IC50 value of 1.2 μM against EZH2, indicating potent enzyme inhibition and potential for further development as cancer therapeutics .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 5-Methoxyquinoline | 1.2 | EZH2 inhibitor; reduces H3K27me3 levels |
| This compound | TBD | Potential anticancer activity; under investigation |
Anti-inflammatory Effects
Some studies suggest that quinoline derivatives may exhibit anti-inflammatory activities. Although direct evidence for this compound is scarce, the potential for similar compounds to modulate inflammatory pathways indicates that this compound could also be explored for such effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves bromination of methoxyquinolines under controlled conditions to achieve high yields. The structure-activity relationship studies highlight the importance of substituent positioning on the quinoline ring in enhancing biological activity. For example, modifications at the 2-position have been linked to improved anticancer activity .
Case Studies
- EZH2 Inhibition Study : A study focused on synthesizing various quinoline derivatives revealed that certain modifications significantly enhanced their inhibitory effects on EZH2. The findings suggest that structural alterations can lead to compounds with increased potency against cancer cell lines .
- Antimicrobial Evaluation : In a comparative study of various quinoline derivatives, several were screened for antibacterial activity, demonstrating promising results against resistant strains of bacteria. This reinforces the potential role of compounds like this compound in developing new antimicrobial agents .
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR are critical for confirming substitution patterns. The bromine atom induces deshielding in adjacent protons (e.g., H-3 and H-4) .
- X-ray Crystallography : Resolves spatial arrangement and bond angles. For example, the C-Br bond length in 4-bromo-8-methoxyquinoline is 1.89 Å, consistent with similar brominated quinolines .
- Mass Spectrometry : High-resolution MS confirms molecular weight (, MW 238.08) and isotopic patterns for bromine .
What are the key considerations for ensuring the stability of this compound during storage and experimental use?
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Control : Use desiccants in sealed containers; hydrolysis of the methoxy group can occur under prolonged humidity .
- pH Stability : Avoid strongly acidic/basic conditions to prevent demethylation or debromination.
How can researchers resolve contradictions in reported regioselectivity during bromination of methoxyquinoline derivatives?
Advanced Research Question
Regioselectivity conflicts often arise from solvent polarity and directing group effects:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor bromination at the 2-position due to enhanced electrophilic activation, while non-polar solvents may shift reactivity to the 6-position .
- Directing Groups : The methoxy group at C-5 exerts both electron-donating (+M) and steric effects, competing with bromine’s electronic influence. Computational studies (DFT) can model charge distribution to predict dominant pathways .
Advanced Research Question
- DFT Calculations : Predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, methoxy groups lower LUMO energy, enhancing electrophilicity at C-2 .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction trajectories for functionalization (e.g., introducing trifluoromethyl groups at C-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
